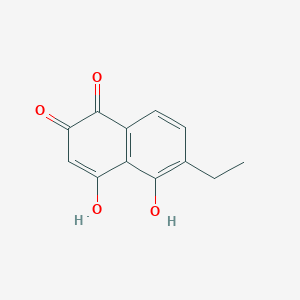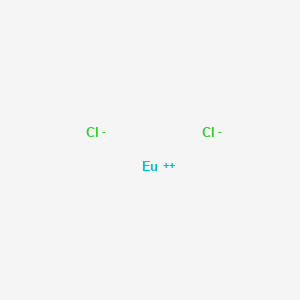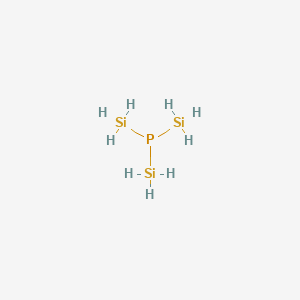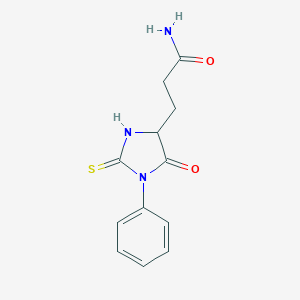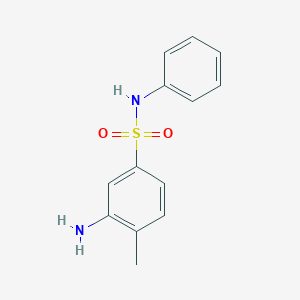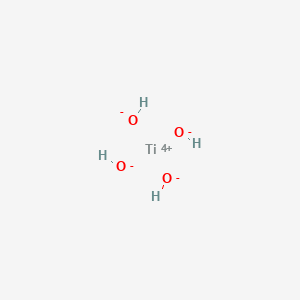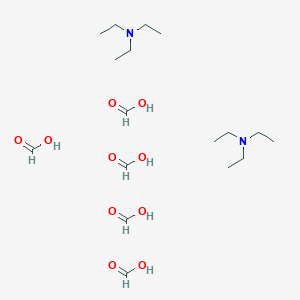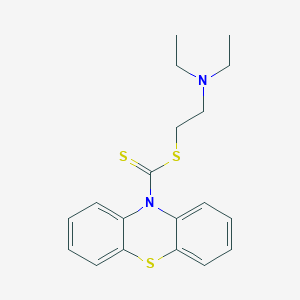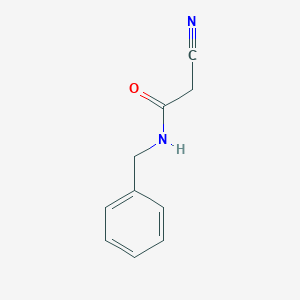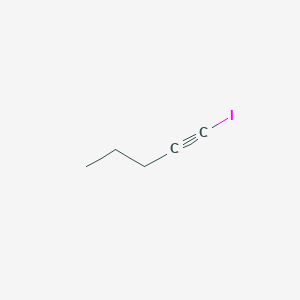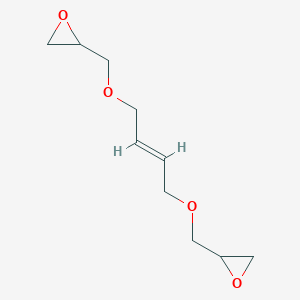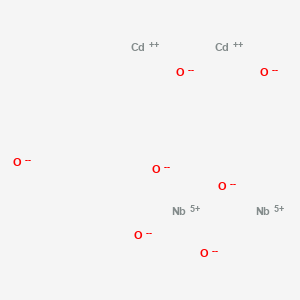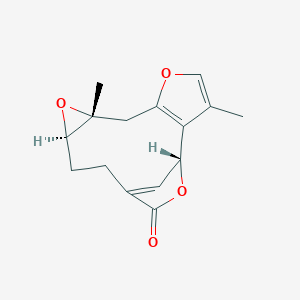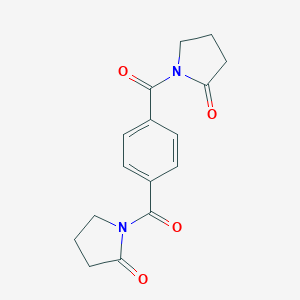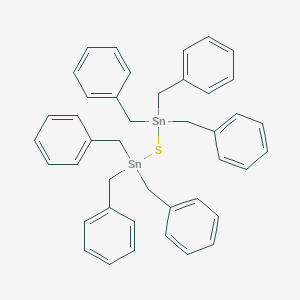
Hexakis(phenylmethyl)distannathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(phenylmethyl)distannathiane, also known as HMDT, is a chemical compound with the molecular formula C48H42S2Sn2. It is a type of organotin compound that has been studied for its potential applications in various fields of science. In
Applications De Recherche Scientifique
Hexakis(phenylmethyl)distannathiane has been studied for its potential applications in various fields of science, including materials science, organic synthesis, and medicinal chemistry. In materials science, Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles. In organic synthesis, Hexakis(phenylmethyl)distannathiane has been used as a reagent for the preparation of various organotin compounds. In medicinal chemistry, Hexakis(phenylmethyl)distannathiane has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of Hexakis(phenylmethyl)distannathiane is not fully understood. However, it is believed that Hexakis(phenylmethyl)distannathiane exerts its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the inhibition of cell growth and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Hexakis(phenylmethyl)distannathiane has been shown to exhibit anticancer activity in vitro and in vivo. In vitro studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hexakis(phenylmethyl)distannathiane in lab experiments is its high purity and stability. Hexakis(phenylmethyl)distannathiane can be easily synthesized and purified, which makes it a suitable reagent for various experiments. However, one limitation of using Hexakis(phenylmethyl)distannathiane is its toxicity. Hexakis(phenylmethyl)distannathiane is a toxic compound that can cause harm to both humans and the environment. Therefore, proper safety precautions should be taken when handling Hexakis(phenylmethyl)distannathiane in the lab.
Orientations Futures
There are several future directions for further research on Hexakis(phenylmethyl)distannathiane. One direction is to investigate the potential of Hexakis(phenylmethyl)distannathiane as an anticancer agent. Further studies are needed to determine the mechanism of action of Hexakis(phenylmethyl)distannathiane and its efficacy in vivo. Another direction is to explore the use of Hexakis(phenylmethyl)distannathiane in materials science. Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles, but further studies are needed to optimize the synthesis process and improve the properties of the nanoparticles. Finally, the toxicity of Hexakis(phenylmethyl)distannathiane should be further studied to determine its potential impact on human health and the environment.
Méthodes De Synthèse
The synthesis of Hexakis(phenylmethyl)distannathiane involves the reaction between hexakis(phenylmethyl)disilathiane and tin tetrachloride. This reaction leads to the formation of Hexakis(phenylmethyl)distannathiane as a yellow solid. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
10347-38-3 |
|---|---|
Nom du produit |
Hexakis(phenylmethyl)distannathiane |
Formule moléculaire |
C42H42SSn2 |
Poids moléculaire |
816.3 g/mol |
Nom IUPAC |
tribenzyl(tribenzylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C7H7.S.2Sn/c6*1-7-5-3-2-4-6-7;;;/h6*2-6H,1H2;;; |
Clé InChI |
RLKWXZLMMDRNDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Autres numéros CAS |
10347-38-3 |
Synonymes |
Thiobis(tribenzylstannane) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



